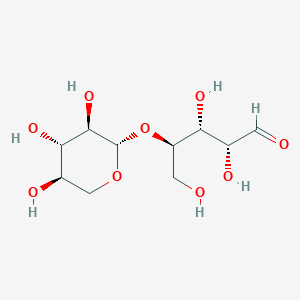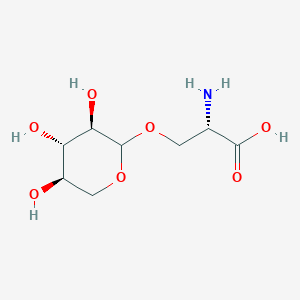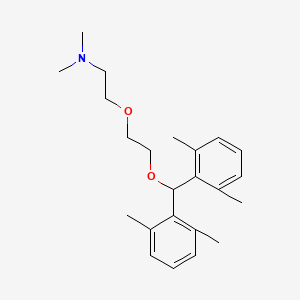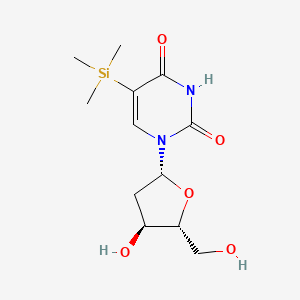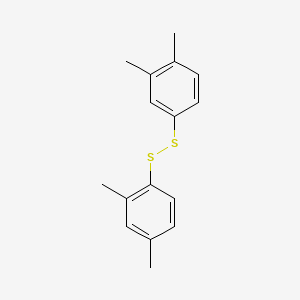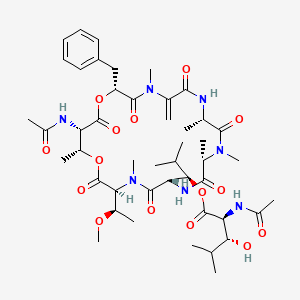
(2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate
描述
“(2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate” is a complex organic compound. It has two chiral centers, which are denoted by the (2S,3R) configuration . The “2-acetamido” part refers to an acetamide group (CH3CONH2) attached to the second carbon atom, and the “3-hydroxy” part refers to a hydroxyl group (OH) attached to the third carbon atom. The “4-methylpentanoate” part refers to a pentanoate group (C5H9O2) with a methyl group (CH3) attached to the fourth carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chiral centers, the introduction of the acetamido and hydroxyl groups, and the formation of the pentanoate group . The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The (2S,3R) configuration indicates the spatial arrangement of the atoms around the chiral centers .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The acetamido group could undergo reactions such as hydrolysis, and the hydroxyl group could participate in reactions such as dehydration or oxidation . The pentanoate group could undergo reactions such as esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用
Interrogation of Gαq/11-Mediated Signaling Pathways
YM-254890 is a natural product that inhibits hetero-trimeric Gαq/11 proteins with high potency and outstanding selectivity . It has been used to interrogate Gαq/11 signaling in complex systems . This compound has contributed to an improved understanding of Gαq/11 signaling on a molecular and cellular level .
Inhibition of Constitutively Active Gαq
YM-254890 is a promising inhibitor of constitutively active (CA) Gαq/11 . It has been used to understand the mechanism of action of Gαq/11 proteins, which are found in subcellular locations .
Research on Uveal Melanoma
In more than 90% of uveal melanoma cases, the oncogenic driver is an activating mutation at residue 209 of the α subunit of G proteins Gq or G11 . YM-254890 has shown promise in inhibiting these proteins, potentially offering a new approach to treating this disease .
G Protein-Coupled Receptor (GPCR) Studies
YM-254890 has been used in studies focusing on GPCRs, which are the largest family of membrane proteins in the human genome . These receptors are the subject of many pharmacological studies, and YM-254890 has proven useful in understanding their signaling pathways .
Inhibition of ATP/UTP-Induced Ca2+ Increase
YM-254890 inhibits ATP/UTP-induced Ca2+ increase in HCAE cells expressing P2Y2 receptor . This makes it a valuable tool in studying the role of these receptors in cellular signaling .
Inhibition of Carbachol-Induced Production of IP1
This compound inhibits carbachol-induced production of IP1 in CHO cells expressing M1 receptor . This has implications for understanding the signaling pathways of these receptors .
Inhibition of ADP-Induced Ca2+ Increase
YM-254890 inhibits ADP-induced Ca2+ increase in platelets, in vitro . This provides insights into the role of platelets in clotting and other processes .
Understanding Cellular Localization and Regulation
YM-254890 has been used to understand the impact of cellular localization and novel aspects of cellular regulation by effectors . This has provided insights into the mechanism of YM-254890 inhibition .
作用机制
Target of Action
YM-254890 is a selective inhibitor of Gαq/11 proteins . These proteins are a subfamily of the G protein alpha subunit family and play a crucial role in intracellular signal transduction .
Mode of Action
YM-254890 specifically inhibits the GDP/GTP exchange reaction of the α subunit of Gq protein (Gαq) by inhibiting the GDP release from Gαq . This inhibition blocks the signal transduction pathway of the P2Y1 receptor, which is coupled to Gαq/11 .
Biochemical Pathways
The primary biochemical pathway affected by YM-254890 is the Gαq/11-mediated signaling pathway . By inhibiting Gαq/11 proteins, YM-254890 disrupts the downstream signaling initiated by G protein-coupled receptors (GPCRs) that are coupled to these proteins .
Pharmacokinetics
It is known that the compound’s effectiveness can be influenced by the cellular localization of its target proteins . For instance, Gαq/11 proteins, despite having sites of palmitoylation that allow for association with the plasma membrane, are still found in subcellular locations .
Result of Action
The inhibition of Gαq/11 proteins by YM-254890 leads to a decrease in the intracellular signaling mediated by these proteins . This can result in various cellular effects, depending on the specific cell type and the particular GPCRs involved. For example, YM-254890 has been shown to inhibit platelet aggregation induced by ADP .
Action Environment
The action of YM-254890 can be influenced by various environmental factors. For instance, the presence of other effector proteins, such as the Gαq chaperone Ric8A, can affect the compound’s ability to inhibit Gαq/11 . Additionally, the cellular localization of Gαq/11 proteins can impact the sensitivity of these proteins to YM-254890 .
安全和危害
未来方向
属性
IUPAC Name |
[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLWCAYZGFGNF-WBWCVGBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)
![1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B1683416.png)

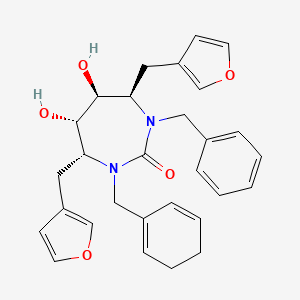
![3-Chloro-N-[(2e)-4-Methoxy-4-Oxobut-2-Enoyl]-L-Tyrosine](/img/structure/B1683422.png)

